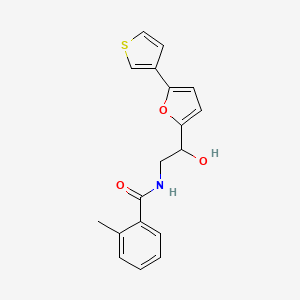
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide, also known as THF-AM-2, is a synthetic compound that has gained attention in the scientific community for its potential use as a therapeutic agent.
Applications De Recherche Scientifique
Enzymatic Synthesis of Biobased Polyesters
Research on the enzymatic synthesis of biobased polyesters using furan derivatives highlights the potential for creating sustainable materials. The study by Jiang et al. (2014) demonstrates the polymerization of furan-based diols with various diacid ethyl esters to produce furan polyesters, suggesting a route for environmentally friendly polymer production that might be applicable to compounds similar to N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide (Jiang et al., 2014).
DNA Topoisomerases Inhibitory Activities
Compounds containing furan and thiophene rings, such as those studied by Lee et al. (2007), have shown potential in inhibiting DNA topoisomerases I and II. These enzymes are crucial for DNA replication and transcription, and their inhibitors can have significant implications in cancer therapy and other medical applications (Lee et al., 2007).
Catalytic Applications
The catalytic applications of furan and thiophene derivatives are also noteworthy. Hatanaka et al. (2010) described the activation and borylation of furans and thiophenes catalyzed by an iron N-heterocyclic carbene complex, revealing potential routes for the functionalization of these compounds for various industrial and synthetic applications (Hatanaka et al., 2010).
Dye-Sensitized Solar Cells
In the field of renewable energy, the effect of five-membered heteroaromatic linkers, including furan and thiophene, on the performance of dye-sensitized solar cells has been explored. Kim et al. (2011) found that using furan as a conjugated linker in phenothiazine derivatives significantly improved the solar energy-to-electricity conversion efficiency, indicating the potential for enhancing solar cell performance through chemical modification (Kim et al., 2011).
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-4-2-3-5-14(12)18(21)19-10-15(20)17-7-6-16(22-17)13-8-9-23-11-13/h2-9,11,15,20H,10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSADTHOEYNZEGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

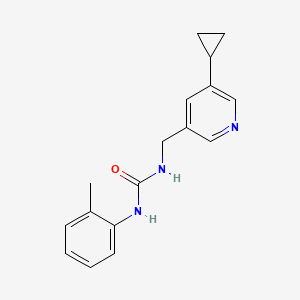
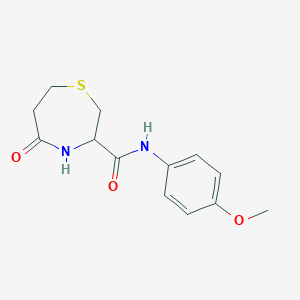
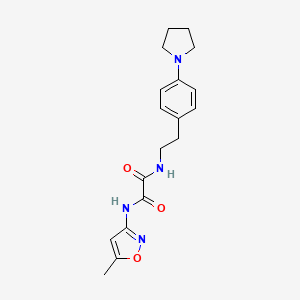
![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-2-fluoropyridine-3-sulfonamide](/img/structure/B2383677.png)
![2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid](/img/structure/B2383679.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2383681.png)
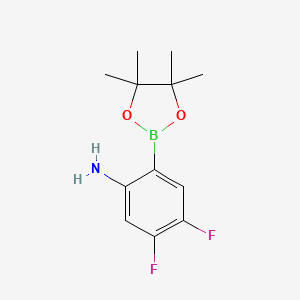

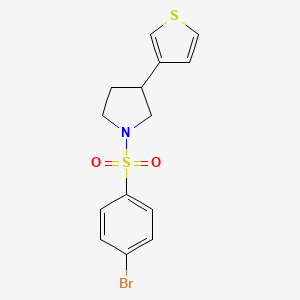

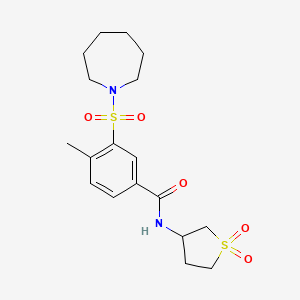
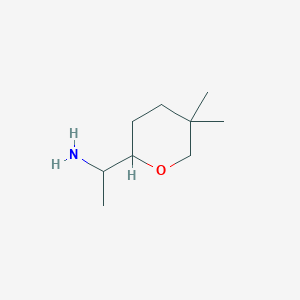
![1-(benzo[d]thiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide](/img/structure/B2383692.png)
![[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2383693.png)